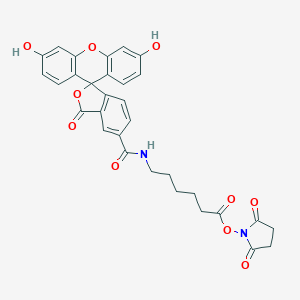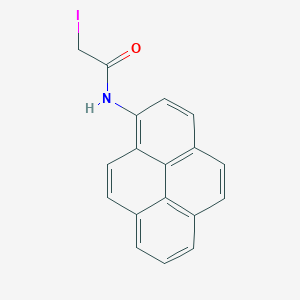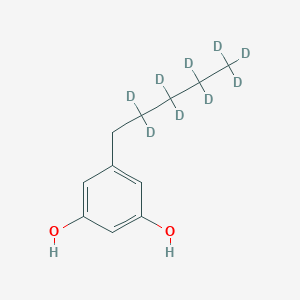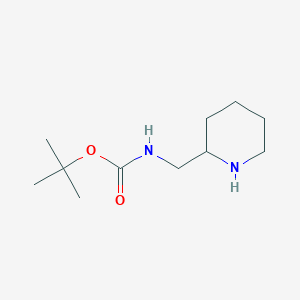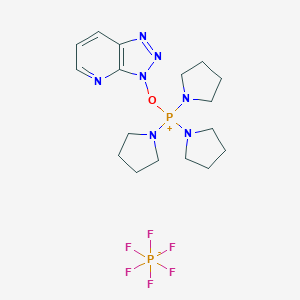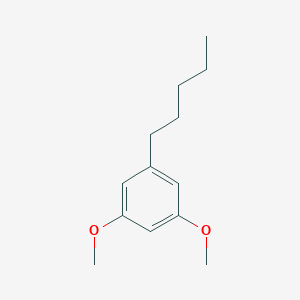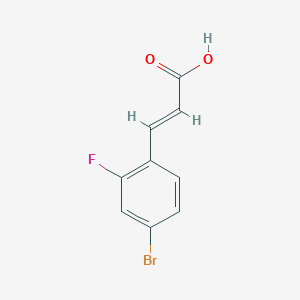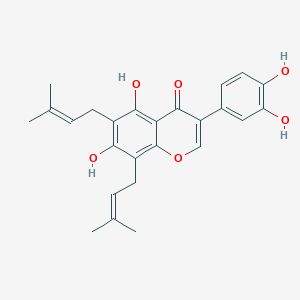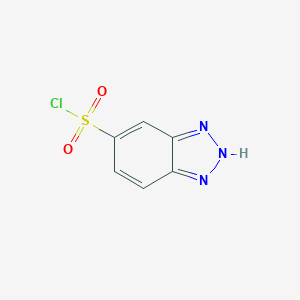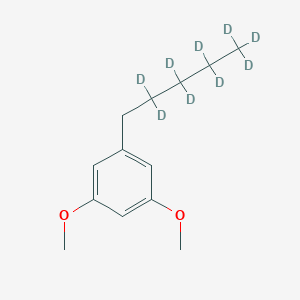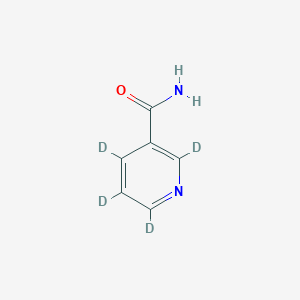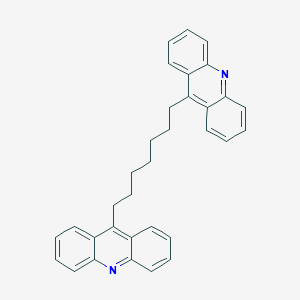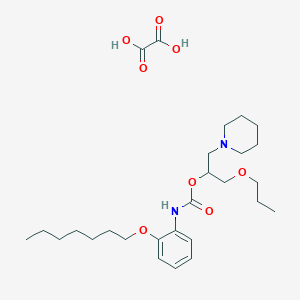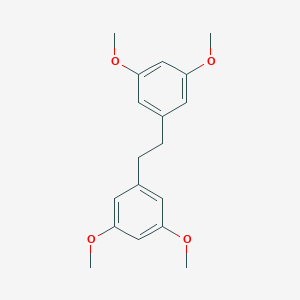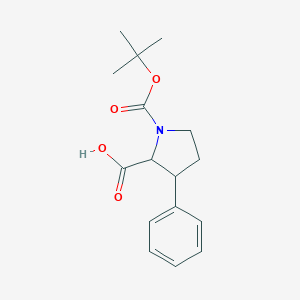
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid is a compound that is not directly mentioned in the provided papers, but its structural motifs and synthetic strategies can be inferred from related compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines, due to its stability and ease of removal under acidic conditions . The phenylpyrrolidine moiety is a structural
Applications De Recherche Scientifique
Odor Detection and Interaction with Other Compounds
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid, as a carboxylic acid, shares properties with other carboxylic acids. A study explored the interaction of various carboxylic acids, including their odor detection and interaction with other compounds. The study highlighted that the detection and summation of odors of these acids vary with the carbon-chain length and interact differently with unrelated compounds, indicating the intricate relationship between structural properties and sensory perception (Miyazawa et al., 2009).
Biological Activity and Applications
Carboxylic acids and their derivatives, including those with tert-butoxycarbonyl groups, have demonstrated a range of biological activities. They are recognized for their potential as antioxidants and for their antimicrobial, antibacterial, and anticancer properties. These compounds have been isolated from various natural sources such as plants, algae, fungi, and marine invertebrates. Moreover, they show promise for chemical preparations in pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).
Inhibition of Enzymes and Biological Processes
The tert-butoxycarbonyl moiety, as part of the carboxylic acid structure, is involved in the inhibition of various enzymes and biological processes. One study demonstrated the inhibition of carbonic anhydrase, an enzyme involved in critical physiological processes. Compounds containing this moiety have shown the ability to lower intraocular pressure, suggesting their potential in medical applications such as treating glaucoma (Supuran et al., 2000).
Understanding Biocatalyst Inhibition
Carboxylic acids, including those with tert-butoxycarbonyl groups, play a significant role in biocatalyst inhibition. These compounds can inhibit microbes at concentrations below the desired yield, which is crucial in biorenewable chemical production. Understanding the mechanisms of biocatalyst inhibition by these acids aids in engineering robust strains for industrial performance (Jarboe et al., 2013).
Safety And Hazards
While specific safety and hazard information for “1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid” was not found, compounds involving the Boc group are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405725 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
CAS RN |
143979-44-6 | |
| Record name | 1-(1,1-Dimethylethyl) 3-phenyl-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143979-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-3-phenylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



